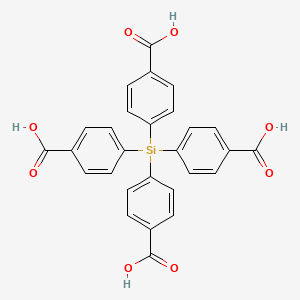
Tetrakis(4-carboxyphenyl)silane
Vue d'ensemble
Description
Tetrakis(4-carboxyphenyl)silane is a silicon-centered tetrahedral compound with four carboxyphenyl groups attached to the silicon atom. This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research, particularly in the development of metal-organic frameworks (MOFs) and other advanced materials.
Mécanisme D'action
Target of Action
Tetrakis(4-carboxyphenyl)silane, also known as 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzoic acid, is a ligand that has been shown to bind to the active site of the nuclear transcription factor NF-κB . This factor plays a crucial role in regulating the immune response to infection and has a significant role in inflammatory processes.
Mode of Action
The compound prevents NF-κB from binding to DNA , thereby inhibiting the transcription of DNA into mRNA. This action can potentially downregulate the expression of genes involved in inflammation and immune response.
Result of Action
The primary result of this compound’s action is the inhibition of NF-κB’s ability to bind to DNA . This can potentially lead to a decrease in the expression of genes involved in inflammation and immune response, thereby mitigating these processes.
Action Environment
This compound has been used in the construction of a Zr metal–organic framework (Zr-MOF) with a BET specific area of 1402 m²/g . This framework is stable in air and acid media but unstable in water and basic media, and thermally stable up to 200 °C . These environmental factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Tetrakis(4-carboxyphenyl)silane plays a significant role in biochemical reactions. It has been shown to bind to the active site of the nuclear transcription factor NF-κB, preventing it from binding to DNA . This interaction with NF-κB suggests that this compound may have a role in regulating gene expression.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by interacting with various cell signaling pathways and affecting gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . Its interaction with NF-κB suggests a role in modulating gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used in the construction of a Zr metal–organic framework (Zr-MOF) which exhibits high storage capacities for H2, CH4, and CO2
Metabolic Pathways
This compound is involved in several metabolic pathways, potentially interacting with various enzymes and cofactors . The specific metabolic pathways and the nature of these interactions need further exploration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(4-carboxyphenyl)silane typically involves the reaction of silicon tetrachloride with 4-carboxyphenylmagnesium bromide (Grignard reagent). The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The general reaction scheme is as follows:
SiCl4+4C6H4(COOH)MgBr→Si[C6H4(COOH)]4+4MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the carboxyl groups, forming corresponding carboxylate salts or esters.
Reduction: Reduction of the carboxyl groups can yield alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
- Oxidation products include carboxylate salts and esters.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Tetrakis(4-carboxyphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential in drug delivery systems and as a scaffold for biomolecule immobilization.
Medicine: Explored for its use in photodynamic therapy and as a component in diagnostic imaging agents.
Industry: Utilized in the development of advanced materials such as sensors, semiconductors, and supercapacitors.
Comparaison Avec Des Composés Similaires
Tetrakis(4-carboxyphenyl)methane: Similar structure but with a carbon center instead of silicon.
Tetrakis(4-carboxyphenyl)ethylene: Contains an ethylene group instead of a silicon center.
Tetrakis(4-carboxyphenyl)porphyrin: A porphyrin derivative with similar carboxyphenyl groups.
Uniqueness: Tetrakis(4-carboxyphenyl)silane is unique due to its silicon-centered tetrahedral structure, which provides distinct electronic properties and higher thermal stability compared to its carbon-centered analogs. This makes it particularly valuable in the synthesis of MOFs and other advanced materials where stability and electronic properties are crucial.
Propriétés
IUPAC Name |
4-tris(4-carboxyphenyl)silylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8Si/c29-25(30)17-1-9-21(10-2-17)37(22-11-3-18(4-12-22)26(31)32,23-13-5-19(6-14-23)27(33)34)24-15-7-20(8-16-24)28(35)36/h1-16H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPJYAUEQAOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Si](C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetrakis(4-carboxyphenyl)silane acts as a multidentate ligand, meaning it can bind to metal ions through multiple carboxylate groups. This allows TCS to act as a connecting point, or node, within the MOF structure, linking metal ions together to form extended, porous networks. [] [] []
A: this compound features a central silicon atom bonded to four phenyl rings, with each ring bearing a carboxyl group (-COOH) at the para position. This tetrahedral geometry makes it a versatile building block for constructing MOFs with diverse topologies. Its molecular formula is C28H20O8Si and its molecular weight is 512.56 g/mol. [] [] []
A: Yes, the porous nature of MOFs built with this compound makes them promising candidates for gas adsorption and separation applications. Studies have demonstrated that these MOFs can effectively capture CO2, CH4, and other gases. [] [] [] Furthermore, research suggests selectivity for specific gases, highlighting their potential for gas purification and separation technologies.
A: Yes, computational chemistry plays a crucial role in understanding and predicting the properties of MOFs. Density functional theory (DFT) calculations have been employed to investigate the electronic band structure and band gaps of TCS-based MOFs, providing insights into their photocatalytic and semiconducting properties. []
A: The rigid tetrahedral geometry of this compound influences the pore size and shape within the MOFs, directly impacting their gas adsorption properties and selectivity. The presence of four carboxylate groups allows for diverse coordination modes with metal ions, leading to a variety of framework architectures and topologies. [] []
A: Research has explored the photocatalytic activity of this compound-based MOFs. One study highlighted the ability of a specific TCS-based MOF to photocatalytically reduce CO2 to CH4 under visible light irradiation, signifying a potential application in sustainable energy conversion. [] The photocatalytic efficiency is influenced by the choice of metal ion, with differences observed in the photocurrent responses and catalytic activities of Co(II), Ni(II), and Cu(II) based MOFs. []
A: Yes, investigations have demonstrated the potential of these MOFs for dye removal from solutions. A study indicated that a Cd(II)-based MOF constructed with TCS exhibited rapid and selective adsorption of methylene blue, a common organic dye pollutant. This suggests potential applications in wastewater treatment and dye removal processes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


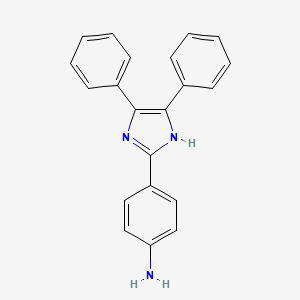
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B3074973.png)


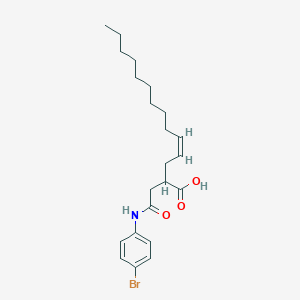
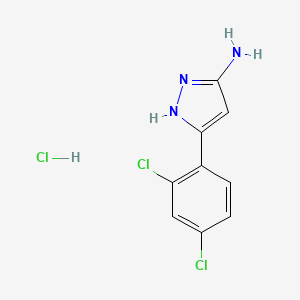
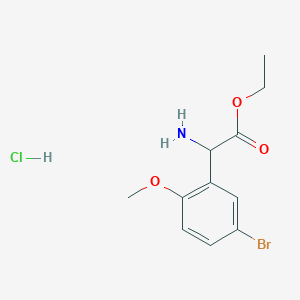
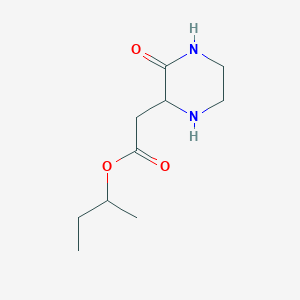
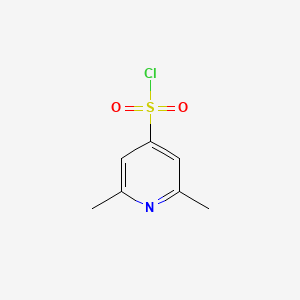
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)
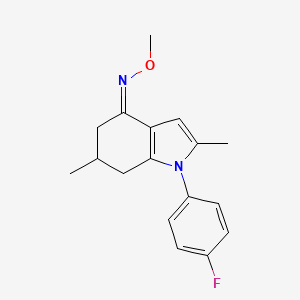
![(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3075045.png)
